
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is a chemical compound known for its unique properties and applications in various fields. It is also referred to as N-Phenyl-bis(trifluoromethanesulfonimide) and is characterized by its strong electron-withdrawing capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting N-MethyltrifluoroMethanesulfonaMide chloride . Another method involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of dichloromethane as a solvent and the addition of catalysts like 4-dimethylaminopyridine can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It is commonly used in substitution reactions to introduce trifluoromethylsulfonyl groups into other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various catalysts. Reaction conditions often involve low temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include enol triflates, sulfonyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- exerts its effects involves its strong electron-withdrawing properties. This makes it an effective dopant and reactant in various chemical processes. It interacts with molecular targets by stabilizing negative charges and facilitating electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- stands out due to its stability, ease of handling, and high reactivity in triflation reactions. Its ability to act as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes further highlights its unique properties .
Properties
CAS No. |
233593-25-4 |
|---|---|
Molecular Formula |
C8H8F3NOS |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-phenylmethanesulfinamide |
InChI |
InChI=1S/C8H8F3NOS/c1-12(14(13)8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
BLRTYLGGTMBGQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


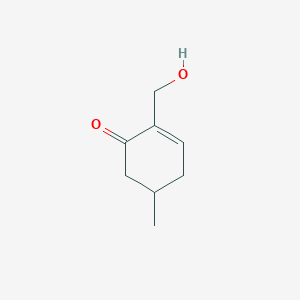
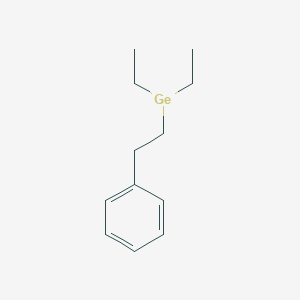

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
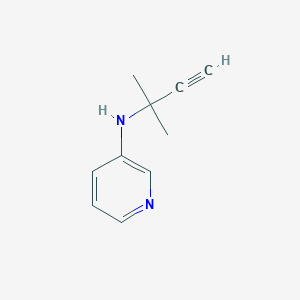
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
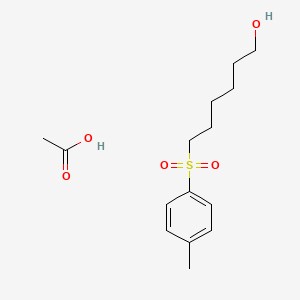
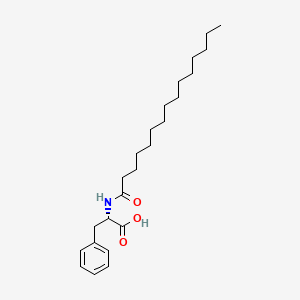
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

